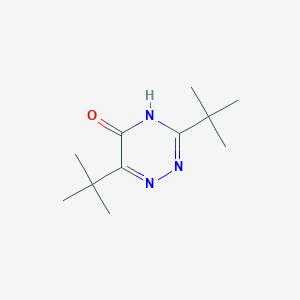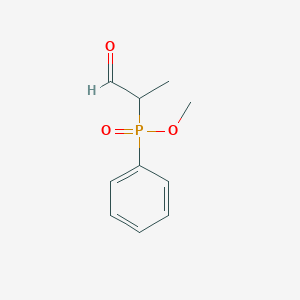
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
準備方法
The synthesis of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the N-alkylation of 4-methylthiazole with octyl iodide under phase transfer catalysis conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and neuroprotective activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and chemical reaction accelerators.
作用機序
The mechanism of action of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
4-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the octyl group.
3-Benzyl-4-methylthiazol-3-ium chloride: A thiazole derivative with a benzyl group instead of an octyl group, used in similar applications but with different biological activities.
5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole: A thiazole derivative with a hydroxyethyl group, known for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
特性
| 120079-09-6 | |
分子式 |
C12H22INS |
分子量 |
339.28 g/mol |
IUPAC名 |
4-methyl-3-octyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H22NS.HI/c1-3-4-5-6-7-8-9-13-11-14-10-12(13)2;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OFVNPHHBVJAGJB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=CSC=C1C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)





![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

